REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.C(N)CN.[N+:17]([CH3:20])([O-:19])=[O:18]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([CH:8]=[C:7]([CH2:20][N+:17]([O-:19])=[O:18])[CH2:6][CH2:5]2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1)=O
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
DISTILLATION
|
Details
|
distilled out the excess nitromethane
|
Type
|
ADDITION
|
Details
|
Introduced 200 g of silica gel to the residue
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
EXTRACTION
|
Details
|
to extracted
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
crystals were formed
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(CCC2=C1)C[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |